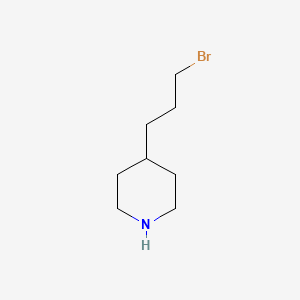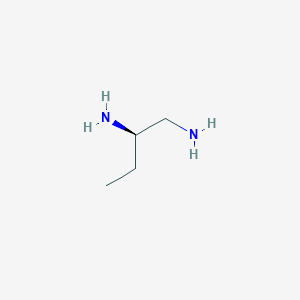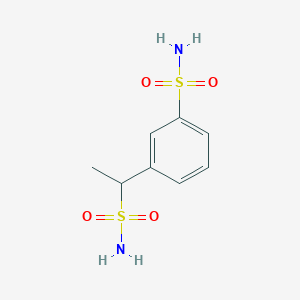![molecular formula C5H11Cl2N3O B13504639 [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride CAS No. 2839139-21-6](/img/structure/B13504639.png)
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride is a compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group and a methanol group attached to the imidazole ring, and it is commonly found in its dihydrochloride salt form. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride typically involves the cyclization of amido-nitriles or the reaction of substituted amidoximes with activated alkynes. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles under mild reaction conditions . Another method involves the reaction of methyl propiolate with substituted amidoximes using a microwave protocol and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazoles, depending on the specific reaction pathway.
Scientific Research Applications
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Industry: The compound is used in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of [2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can act as enzyme inhibitors by binding to the active sites of enzymes and blocking their activity . The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride
- 2-(2-Aminoethyl)benzimidazole dihydrochloride
- 2-Aminomethyl-1H-imidazole-4-carboxylic acid dihydrochloride
Uniqueness
[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2839139-21-6 |
|---|---|
Molecular Formula |
C5H11Cl2N3O |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
[2-(aminomethyl)-1H-imidazol-5-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-1-5-7-2-4(3-9)8-5;;/h2,9H,1,3,6H2,(H,7,8);2*1H |
InChI Key |
JZEVBMUBAQUKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CN)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


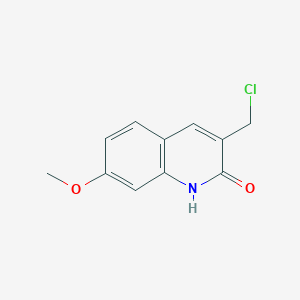
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
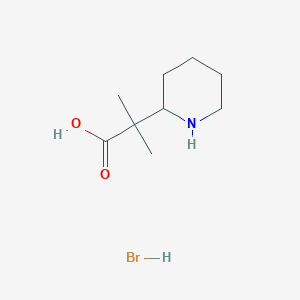

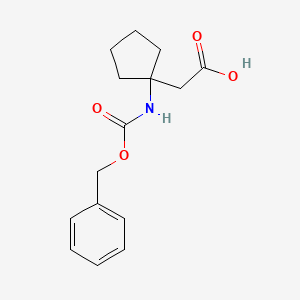
![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
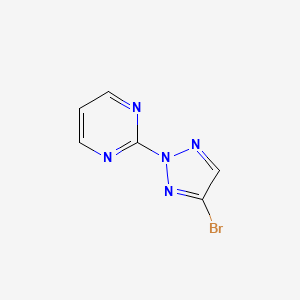


![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
